2-Hydrazino-2-imidazoline hydrobromide (CAS 55959-84-7) is a highly crystalline, bench-stable bifunctional building block primarily procured for the synthesis of complex hydrazones, fused heterocycles, and specialized bioconjugates. By stabilizing the highly reactive hydrazine moiety with a hydrobromide counterion, this compound ensures consistent stoichiometry and prevents the rapid oxidative degradation typical of free hydrazines. In industrial and pharmaceutical workflows, it serves as a critical precursor for introducing the 2-hydrazino-imidazoline motif, which is highly valued for its unique charge delocalization, specific hydrogen-bonding profile, and ability to modulate pharmacokinetic properties such as efflux pump affinity [1].
Substituting 2-hydrazino-2-imidazoline hydrobromide with standard aminoguanidine hydrochloride or generic unsubstituted hydrazines fundamentally alters the hydrogen bond donor (HBD) profile and structural symmetry of the resulting derivatives. In drug design, standard guanylhydrazones possess high HBD counts that trigger strong P-glycoprotein (P-gp) efflux, whereas the imidazoline motif restricts HBDs, directly improving systemic retention[1]. Furthermore, attempting to procure and use the free base of 2-hydrazino-2-imidazoline leads to severe handling challenges, as it is prone to atmospheric degradation and variable assay purity. The hydrobromide salt provides a sharp melting point (185–187 °C), ensuring lot-to-lot reproducibility, and eliminates the need for inefficient secondary salt-exchange steps required to generate the hydrochloride form [2].
When synthesizing systemically active antibacterial agents (e.g., phenylthiazoles), the choice of hydrazine precursor dictates the efflux liability of the final drug. Condensation with aminoguanidine hydrochloride yields guanyl analogues with high hydrogen bond donor (HBD) counts, leading to high P-gp efflux affinity. In contrast, utilizing 2-hydrazino-2-imidazoline hydrobromide yields imidazolinyl analogues restricted to exactly two HBDs [1]. This targeted reduction in HBDs is a primary design strategy to circumvent P-gp-mediated clearance, making this specific compound essential for CNS and systemic drug development.
| Evidence Dimension | Hydrogen Bond Donor (HBD) Count in Final Hydrazones |
| Target Compound Data | Yields imidazolinyl analogues with exactly 2 HBDs |
| Comparator Or Baseline | Aminoguanidine hydrochloride (yields guanyl analogues with >2 HBDs) |
| Quantified Difference | Reduction of HBD count, directly lowering P-gp efflux affinity |
| Conditions | Synthesis of alkynylphenylthiazole analogues for systemic MRSA clearance |
Buyers designing systemically active or CNS-penetrant drugs must select this compound over standard guanidines to minimize efflux pump liability.
The hydrobromide salt is the direct, highly crystalline product of primary imidazoline synthesis. Attempting to use the dihydrochloride salt requires an additional, wasteful salt-exchange step involving dissolution in massive volumes of hot absolute ethanol and precipitation with 6N HCl in isopropanol [1]. By directly procuring and utilizing the hydrobromide salt in standard refluxing ethanol conditions, chemists can achieve high yields (e.g., 69% for complex bithiophene bis-hydrazones) without the yield penalties and solvent waste associated with counterion exchange[2].
| Evidence Dimension | Synthetic Step Economy |
| Target Compound Data | Direct use in ethanol reflux yields 69% of target bis-hydrazones |
| Comparator Or Baseline | 2-Hydrazino-2-imidazoline dihydrochloride (requires prior salt exchange in 6N HCl/isopropanol) |
| Quantified Difference | Eliminates one complete synthetic step and associated solvent waste while maintaining high condensation yields |
| Conditions | Condensation with dialdehydes in absolute ethanol at reflux |
Procuring the hydrobromide salt streamlines manufacturing workflows by avoiding unnecessary and inefficient counterion exchange steps.
In the development of G-quadruplex (G4) DNA binders, the protonation state and structural symmetry of the binding head are critical. The hydrobromide salt ensures that the imidazoline ring is fully protonated, leading to charge delocalization that makes the ring symmetric (evidenced by a single 1H NMR singlet for the two CH2 groups integrating to four protons) [1]. This stable, symmetric cationic state allows the 2-hydrazino-2-imidazoline group to form highly precise, close hydrogen bonds with the oxygen atoms of the G4 phosphate backbone, a structural feat not reliably achievable with unprotonated free-base hydrazines [1].
| Evidence Dimension | Structural Symmetry and Protonation State |
| Target Compound Data | Symmetric imidazoline ring with stable delocalized positive charge |
| Comparator Or Baseline | 2-Hydrazino-2-imidazoline free base (asymmetric, unprotonated) |
| Quantified Difference | Provides the necessary cationic geometry for stable phosphate backbone hydrogen bonding |
| Conditions | NMR structural analysis and G-quadruplex DNA binding assays |
For researchers developing DNA-targeting therapeutics, the hydrobromide salt guarantees the active cationic pharmacophore required for target engagement.
Because it yields hydrazones with strictly limited hydrogen bond donors (HBDs), this compound is the optimal choice for drug discovery programs aiming to bypass P-glycoprotein (P-gp) efflux pumps. It is heavily utilized in the synthesis of systemically active agents, such as alkynylphenylthiazoles, where standard aminoguanidine would result in poor pharmacokinetics [1].
The stable protonation and symmetric charge delocalization provided by the hydrobromide salt make it an ideal precursor for synthesizing G4 DNA binders. The resulting imidazoline heads form precise, strong hydrogen bonds with the DNA phosphate backbone, essential for targeted oncology therapeutics [2].
As a stable, highly reactive nucleophile, the hydrobromide salt is utilized in advanced bioconjugation workflows. It allows for the efficient modification of protein C-termini (e.g., in the presence of formylation reagents) for mass spectrometry analysis and functional proteomics, outperforming less stable free hydrazines [3].
In industrial process chemistry, this compound serves as a highly crystalline, bench-stable building block for the scalable synthesis of imidazo-triazoles and related fused ring systems. Its direct use eliminates the need for hazardous handling of free hydrazines or inefficient salt-exchange procedures [4].
Irritant